N,N-Dioctadecylcarbamoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
41319-54-4 |
|---|---|
Molecular Formula |
C37H74ClNO |
Molecular Weight |
584.4 g/mol |
IUPAC Name |
N,N-dioctadecylcarbamoyl chloride |
InChI |
InChI=1S/C37H74ClNO/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37(38)40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |
InChI Key |
GSTUJEWGYSLULH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)C(=O)Cl |
Other CAS No. |
41319-54-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Contextual Significance of Carbamoyl Chlorides in Contemporary Synthetic Methodologies
Carbamoyl (B1232498) chlorides are a class of organic compounds that serve as important intermediates in both laboratory-scale research and industrial-scale syntheses. nih.gov The reactivity of the carbamoyl chloride functional group, R₂NC(O)Cl, allows for the facile introduction of a carbamoyl moiety into a wide range of molecules. nih.gov This is primarily achieved through nucleophilic acyl substitution reactions, where the chloride ion acts as a good leaving group. chemistrysteps.com
The versatility of carbamoyl chlorides is evident in their numerous applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.gov For instance, they are key precursors for the formation of ureas, carbamates, and amides, which are structural motifs found in many biologically active compounds and functional materials. nih.govacs.org The synthesis of carbamoyl chlorides is typically achieved through the reaction of a secondary amine with phosgene (B1210022) or a phosgene equivalent. nih.gov
The reactivity of carbamoyl chlorides can be tuned by the nature of the substituents on the nitrogen atom. Disubstituted derivatives, such as N,N-dioctadecylcarbamoyl chloride, are the most studied and utilized in synthetic chemistry. nih.gov The steric and electronic properties of these substituents influence the electrophilicity of the carbonyl carbon and, consequently, the reaction rates and pathways. nih.gov
N,n Dioctadecylcarbamoyl Chloride As a Strategic Reagent in Specialty Organic Synthesis
The strategic importance of N,N-dioctadecylcarbamoyl chloride in specialty organic synthesis lies in its ability to introduce a highly lipophilic N,N-dioctadecylcarbamoyl group onto various substrates. This feature is particularly valuable in the synthesis of molecules designed for specific applications where hydrophobicity, self-assembly, or surface activity is desired.
The two long octadecyl chains (C₁₈H₃₇) dominate the physical properties of molecules derived from this reagent, imparting a waxy, nonpolar character. This makes this compound a key reagent for the synthesis of:
Long-chain ureas and carbamates: By reacting with primary or secondary amines, this compound forms highly substituted, nonpolar ureas. Similarly, reaction with alcohols or phenols yields long-chain carbamates. These products can exhibit unique solubility profiles and may find use as gelling agents, lubricants, or components in formulated specialty chemicals.
Surface-modifying agents: The hydrophobic tails can be anchored to surfaces through the reactive carbamoyl (B1232498) chloride headgroup. This allows for the modification of materials to create water-repellent coatings or to alter the interfacial properties of a substrate.
Precursors for self-assembling materials: The amphiphilic nature of molecules synthesized from this compound, which possess a polar carbamoyl head and long nonpolar tails, can drive their self-assembly into organized structures such as micelles, vesicles, or monolayers in appropriate solvents.
The general reactivity of this compound follows the established patterns of nucleophilic acyl substitution common to other carbamoyl chlorides. chemistrysteps.com However, the steric bulk of the two octadecyl chains can influence the reaction kinetics, sometimes requiring more forcing conditions compared to smaller dialkylcarbamoyl chlorides.
Overview of Advanced Research Domains Utilizing N,n Dioctadecylcarbamoyl Chloride
Phosgenation and Triphosgenation Routes for N,N-Disubstituted Carbamoyl Chlorides
The most established and widely used method for synthesizing N,N-disubstituted carbamoyl chlorides is the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene (B27547). wikipedia.orgchemindigest.com Phosgene serves as a versatile reagent for transformations involving chlorocarbonylation, carbonylation, chlorination, and dehydration. researchgate.net For the synthesis of this compound, the precursor would be dioctadecylamine (B92211), a secondary amine with two C18 alkyl chains.
Triphosgene, a solid crystalline compound, is often preferred in laboratory settings as a safer alternative to gaseous phosgene. researchgate.net It can be used in a two-step process where it first generates phosgene, which then reacts with the amine. researchgate.net
The synthesis of carbamoyl chlorides from amines and phosgene proceeds through a nucleophilic substitution mechanism. wikipedia.orgresearchgate.net The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the secondary amine (e.g., dioctadecylamine) on the electrophilic carbonyl carbon of the phosgene molecule. chemguide.co.ukchemistrystudent.com
R₂NH + COCl₂ → R₂NC(O)Cl + HCl wikipedia.org
This reaction pathway is fundamental to the production of isocyanates as well, where the carbamoyl chloride is an intermediate that is subsequently heated to eliminate a second molecule of HCl. wikipedia.orgchemindigest.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired carbamoyl chloride while minimizing side reactions. Key parameters that are typically adjusted include temperature, solvent, stoichiometry, and the use of catalysts or acid scavengers.
Performing the reaction at low temperatures can help control the exothermicity of the reaction and prevent unwanted side reactions. researchgate.net The choice of solvent is also important; inert solvents are generally used. For industrial applications, innovations such as gas-phase phosgenation have been developed. This method can be more economical and environmentally friendly, reducing solvent consumption by up to 80% and energy use by 60%, while drastically cutting down the reaction residence time. fit.edu In such processes, precise control over the flow rates and mixing of the gaseous amine and phosgene is essential to achieve high selectivity. wipo.int
The use of a base or an acid acceptor, such as an excess of the starting amine or a non-nucleophilic tertiary amine like triethylamine, is common to neutralize the hydrogen chloride (HCl) byproduct. nih.gov This prevents the formation of the amine hydrochloride salt, which would render the amine non-nucleophilic and halt the reaction. libretexts.org Catalysts, such as zinc chloride, have also been employed to facilitate the formation of related compounds like carbamates from carbamoyl chlorides, highlighting the importance of catalysts in this area of chemistry. acs.orgnih.gov
Below is a table summarizing key parameters for optimizing carbamoyl chloride synthesis.
| Parameter | Objective | Example/Rationale | Source |
| Temperature | Control exothermicity, minimize side products | Reactions are often run at low temperatures (-25 to -10°C) to prevent decomposition or further reaction. | researchgate.net |
| Solvent | Ensure reactant solubility, inertness | Toluene is a common solvent. Gas-phase reactions eliminate the need for large solvent volumes. | fit.educhemicalbook.com |
| Stoichiometry | Drive reaction to completion, manage byproducts | An excess of the amine or the use of a dedicated acid scavenger (e.g., triethylamine) is used to neutralize HCl. | nih.govlibretexts.org |
| Reaction Phase | Improve efficiency and sustainability | Gas-phase phosgenation reduces residence time from minutes to seconds and lowers energy/solvent consumption. | fit.edu |
| Catalyst | Enhance reaction rate | While not always necessary for carbamoyl chloride formation, catalysts are crucial for subsequent reactions, and their presence can influence the overall process. | acs.orgnih.gov |
The structure of the amine precursor significantly influences the rate and success of the phosgenation reaction due to both steric and electronic effects. researchgate.netnih.govmdpi.com
Electronic Effects: The nucleophilicity of the amine is a primary driver of the reaction. The two octadecyl chains in dioctadecylamine are alkyl groups, which are electron-donating. This increases the electron density on the nitrogen atom, making it a strong nucleophile and facilitating the attack on the phosgene molecule.
Alternative Synthetic Pathways for Carbamoyl Chloride Formation
While phosgenation is the dominant method, alternative pathways exist, primarily for specialized applications or to avoid the use of phosgene.
Carbamoyl chlorides can be synthesized by the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.org However, this is more commonly viewed as the reverse reaction of isocyanate formation from a carbamoyl chloride. wikipedia.orggoogle.com The reaction is an equilibrium:
R₂NC(O)Cl ⇌ R₂N=C=O (Isocyanate) + HCl
At low temperatures and in the presence of HCl, the equilibrium can favor the formation of the carbamoyl chloride. google.com This method is generally less direct for synthesizing a compound like this compound, as it would first require the synthesis of the corresponding N,N-dioctadecyl isocyanate, a challenging task in itself for a disubstituted amine.
Innovations in Sustainable Synthesis of Long-Chain Carbamoyl Chlorides
Given the extreme toxicity of phosgene, significant research has focused on developing more sustainable and safer synthetic routes. chemindigest.com These "green" chemistry approaches aim to replace phosgene with less hazardous reagents.
One major area of innovation is the use of carbon dioxide (CO₂) as a C1 building block and a phosgene substitute. researchgate.net While not a direct route to carbamoyl chlorides, methods are being developed to convert amines and CO₂ into carbamates and ureas, which are related derivatives. organic-chemistry.org
The use of phosgene surrogates is a key strategy. As mentioned, triphosgene is a safer, solid alternative for laboratory and small-scale synthesis. researchgate.net Other approaches focus on generating the reactive species in situ to avoid handling and transportation of toxic materials. For example, N-substituted carbamoyl chlorides can be formed in situ and immediately reacted with other nucleophiles in one-pot procedures, offering a more efficient and economical route. organic-chemistry.org Furthermore, the shift from liquid-phase to gas-phase phosgenation in industrial settings represents a significant step towards sustainability by minimizing waste and energy consumption. fit.edu
Nucleophilic Acyl Substitution Pathways of the Carbamoyl Chloride Moiety
This compound, like other N,N-disubstituted carbamoyl chlorides, readily undergoes nucleophilic acyl substitution. nih.govmasterorganicchemistry.com In these reactions, a nucleophile replaces the chloride ion on the carbonyl carbon. nih.govmasterorganicchemistry.com This process generally proceeds through a tetrahedral intermediate. libretexts.org The reactivity of the carbamoyl chloride is influenced by the electron-donating nature of the two long alkyl chains, which can stabilize the partial positive charge on the carbonyl carbon.
Formation of N,N-Disubstituted Amides with Amines and Other Nucleophiles
The reaction of N,N-disubstituted carbamoyl chlorides with primary or secondary amines is a well-established method for the synthesis of tetra-substituted ureas. nih.gov In the case of this compound, reaction with an amine would yield an N,N,N',N'-tetra-substituted urea (B33335), with two of the substituents being octadecyl groups.
For example, the reaction of ethanoyl chloride with a concentrated solution of ammonia (B1221849) is very vigorous and produces ethanamide and ammonium (B1175870) chloride. chemguide.co.uk Similarly, this compound would be expected to react readily with various amines to form the corresponding N,N-dioctadecyl-N'-substituted ureas.
Alcoholysis Reactions Leading to N,N-Disubstituted Carbamates
The reaction of this compound with alcohols, a process known as alcoholysis, results in the formation of N,N-disubstituted carbamates. nih.gov These reactions are a subset of solvolysis reactions where the alcohol acts as the nucleophile.
The general mechanism involves the attack of the alcohol's oxygen atom on the carbonyl carbon of the carbamoyl chloride, leading to a tetrahedral intermediate. youtube.com Subsequent elimination of hydrogen chloride yields the stable carbamate (B1207046) ester, also known as a urethane. nih.gov Studies on simpler N,N-dialkylcarbamoyl chlorides, such as N,N-dimethylcarbamoyl chloride, have shown that these alcoholysis reactions are common. nih.gov
Investigations into the Hydrolytic Stability and Mechanism
The hydrolytic stability of carbamoyl chlorides is a critical aspect of their chemistry, determining their persistence in aqueous environments. Generally, N,N-disubstituted carbamoyl chlorides hydrolyze in water to form a carbamic acid intermediate, which is unstable and rapidly decomposes to a secondary amine and carbon dioxide. nih.gov
Studies on N,N-dimethylcarbamoyl chloride have shown that it hydrolyzes rapidly in aqueous conditions. researchgate.net The hydrolysis rate is influenced by factors such as temperature and pH. For instance, the hydrolysis of N,N-dimethylcarbamoyl chloride was found to be significantly faster at elevated temperatures. researchgate.net It is expected that this compound would exhibit similar behavior, though the long alkyl chains might introduce steric hindrance and reduce the rate of hydrolysis to some extent. The hydrolysis of acyl chlorides in pure water has been studied, and the kinetics can be complex. nih.gov
Detailed Mechanistic Studies of Solvolysis Reactions
Solvolysis reactions of carbamoyl chlorides, where the solvent acts as the nucleophile, have been the subject of detailed mechanistic studies. nih.govresearchgate.net These studies often involve analyzing the reaction rates in various solvents to understand the nature of the transition state. nih.govresearchgate.net For N,N-disubstituted carbamoyl chlorides, solvolysis reactions typically proceed through a dissociative (SN1-like) mechanism, involving the formation of a carbamoyl cation intermediate. nih.govnih.gov
Kinetic Analysis of Solvolytic Rates and Solvent Effects
The rates of solvolysis of N,N-disubstituted carbamoyl chlorides are sensitive to both the solvent's ionizing power and its nucleophilicity. researchgate.net The Grunwald-Winstein equation is often employed to correlate the specific rates of solvolysis with these solvent parameters. nih.govdntb.gov.ua
For N,N-dialkylcarbamoyl chlorides, an increase in the electron-releasing ability of the N-alkyl groups generally leads to an enhancement in the solvolysis rate, which is consistent with the formation of a carbamoyl cation in the rate-determining step. researchgate.net Therefore, the two octadecyl groups in this compound are expected to stabilize the carbamoyl cation and facilitate the solvolysis process.
Kinetic data for the solvolysis of various substituted acetyl chlorides have been determined in numerous aqueous solvent systems, and the rates correlated using Grunwald-Winstein type equations. rsc.org These studies provide a framework for understanding the solvent effects on the solvolysis of this compound.
Table 1: Factors Influencing Solvolysis Rates of N,N-Disubstituted Carbamoyl Chlorides
| Factor | Effect on Solvolysis Rate | Rationale |
| Electron-releasing N-alkyl groups | Increase | Stabilization of the carbamoyl cation intermediate. researchgate.net |
| Solvent Polarity/Ionizing Power | Increase | Stabilization of the charged transition state and intermediates. researchgate.net |
| Solvent Nucleophilicity | Varies | Can contribute to the overall rate, especially in less ionizing solvents. |
| Presence of Common Ion (Chloride) | Decrease | Mass-law effect, indicating a reversible ionization step (SN1 mechanism). nih.gov |
Kinetic Solvent Isotope Effects (KSIE) in Solvolytic Processes
The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rate in a deuterated solvent (e.g., D₂O or CH₃OD) to that in the corresponding non-deuterated solvent, is a powerful tool for elucidating reaction mechanisms. researchgate.net For solvolysis reactions, the KSIE can provide insights into the degree of nucleophilic involvement of the solvent in the transition state. researchgate.net
For the solvolysis of several N,N-disubstituted carbamoyl chlorides, KSIE values have been measured at 25.0 °C. researchgate.net These studies, often in conjunction with Grunwald-Winstein analysis, help to distinguish between different mechanistic pathways. researchgate.net For example, a KSIE value close to unity might suggest a mechanism with little covalent interaction between the solvent and the substrate in the rate-determining step, characteristic of an SN1 reaction. Conversely, a larger KSIE value can indicate significant nucleophilic participation by the solvent. rsc.org
Application of Linear Free Energy Relationships (e.g., Grunwald–Winstein Equation)
The Grunwald-Winstein equation is a powerful tool in mechanistic chemistry for correlating the rates of solvolysis reactions with the ionizing power and nucleophilicity of the solvent. iupac.org The extended Grunwald-Winstein equation is expressed as:
log(k/k₀) = lNT + mYCl
where:
k is the rate constant in a given solvent.
k₀ is the rate constant in the reference solvent (80% ethanol/20% water).
l is the sensitivity of the substrate to the solvent nucleophilicity (NT).
m is the sensitivity of the substrate to the solvent ionizing power (YCl).
For many N,N-dialkylcarbamoyl chlorides, solvolysis reactions are proposed to proceed through a dissociative SN2 or an SN1-like mechanism. nih.govkoreascience.kr The sensitivity values, l and m, provide insight into the nature of the transition state. A higher m value suggests a greater development of positive charge on the central carbon in the transition state, indicative of an SN1 mechanism. Conversely, a significant l value points to the importance of nucleophilic participation by the solvent, characteristic of an SN2 pathway. koreascience.krbeilstein-journals.org
For instance, studies on N,N-diphenylcarbamoyl chloride have yielded l and m values that suggest an SN1 pathway with extensive internal nucleophilic assistance and weak nucleophilic solvation of the developing carbocation. researchgate.net In the case of N,N-dimethylcarbamoyl chloride, the solvolysis is also considered to be SN1 in nature in water and aqueous acetone (B3395972). nih.gov
Data Table: Grunwald-Winstein Parameters for Representative Carbamoyl Chlorides
| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism |
| N,N-Diphenylcarbamoyl chloride | 0.23 ± 0.04 | 0.58 ± 0.03 | SN1 with nucleophilic assistance researchgate.net |
| 1-Piperidinecarbonyl chloride | - | - | Ionization [I] pathway kchem.org |
Note: Specific Grunwald-Winstein analysis data for this compound is not available in the reviewed literature. The table presents data for related compounds to illustrate the application of the equation.
Determination and Interpretation of Activation Parameters (Enthalpy and Entropy)
The activation parameters, enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), derived from the temperature dependence of the reaction rate, are crucial for elucidating reaction mechanisms.
Enthalpy of Activation (ΔH‡): This parameter reflects the energy barrier that must be overcome for the reaction to occur.
Entropy of Activation (ΔS‡): This parameter provides information about the degree of order in the transition state compared to the reactants. A positive ΔS‡ suggests a more disordered transition state, often associated with dissociative (SN1) mechanisms where the molecule breaks apart. A negative ΔS‡ indicates a more ordered transition state, typical of associative (SN2) mechanisms where molecules come together.
For the solvolysis of many N,N-dialkylcarbamoyl chlorides, the entropy of activation has been a key indicator of the reaction pathway. For example, a positive entropy of activation for the solvolysis of some N,N-dialkylcarbamoyl chlorides in water and aqueous acetone has been cited as evidence for an SN1 mechanism. nih.govmdpi.com However, it has also been noted that some unimolecular reactions of carbamoyl chlorides exhibit surprisingly low or even negative activation entropies. mdpi.com
Data Table: Activation Parameters for the Solvolysis of a Representative Carbamoyl Chloride
| Compound | Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |
| N,N-Dimethylcarbamoyl chloride | 100% H₂O | 20.63 | +3.50 |
Note: Specific activation parameters for this compound are not available in the reviewed literature. The data for N,N-dimethylcarbamoyl chloride is provided for illustrative purposes. mdpi.com
Applications and Functionalization in Advanced Materials Science and Chemical Sensing
Engineering of Tailored Organic Functional Materials
The dual nature of N,N-Dioctadecylcarbamoyl chloride, combining long hydrophobic chains with a reactive functional group, allows for its use in the engineering of a variety of organic materials with tailored properties.
Role as Precursors for Polymer and Macromolecular Architectures
The reactive carbamoyl (B1232498) chloride moiety of this compound enables its use as a monomer or a functionalizing agent in polymer synthesis. While specific examples of its direct polymerization are not extensively documented in publicly available research, its chemical reactivity is analogous to other carbamoyl chlorides, such as dimethylcarbamoyl chloride, which are known to react with alcohols, phenols, and amines to form carbamates and ureas, respectively. researchgate.net This reactivity suggests its potential for incorporation into various polymer backbones or as a grafting agent to modify existing polymers, thereby introducing long alkyl chains that can influence the polymer's solubility, thermal properties, and self-assembly behavior. The introduction of such large hydrophobic groups can be a strategy to create amphiphilic polymers capable of forming micelles or other ordered structures in solution.
Development of Surface-Active Agents and Interfacial Materials
The pronounced amphiphilic character of molecules derived from this compound makes them excellent candidates for surface-active agents, or surfactants. The two long, nonpolar octadecyl chains provide a strong hydrophobic component, while the polar carbamoyl group, especially after reaction, can serve as the hydrophilic head. This structure is conducive to reducing the surface tension of liquids and stabilizing emulsions and foams.
The functionalization of surfaces with molecules containing dioctadecylcarbamoyl moieties can dramatically alter their properties, transforming them from hydrophilic to hydrophobic, for instance. This surface modification is critical in applications such as creating water-repellent coatings, modifying the surface of microfluidic devices to control electroosmotic flow, and in the preparation of specialized materials for chromatography. nih.gov
Design of Materials for Specific Chemical Binding or Interaction
The dioctadecylcarbamoyl group can be incorporated into larger molecular frameworks designed for specific chemical recognition. The long alkyl chains can create a defined, lipophilic microenvironment that can selectively bind to other nonpolar molecules through van der Waals forces. By strategically positioning these groups within a polymer or on a surface, materials can be engineered to exhibit high affinity and selectivity for certain analytes. This principle is fundamental in the development of materials for chemical separations, drug delivery systems, and sensors. For example, polymers functionalized with such groups could be used as sorbent coatings for detecting specific organic compounds.
Design and Optimization of Ionophores for Potentiometric Chemical Sensors
Potentiometric sensors rely on ionophores, which are molecules that can selectively bind and transport ions across a membrane, generating a measurable electrical potential. The unique properties of the dioctadecylcarbamoyl moiety make it a valuable component in the design of novel ionophores.
Synthesis of Novel Ionophores Incorporating Dioctadecylcarbamoyl Moieties
The synthesis of ionophores often involves the incorporation of lipophilic groups to ensure their compatibility with the polymeric membrane of an ion-selective electrode. The two octadecyl chains of this compound provide a high degree of lipophilicity, which is crucial for retaining the ionophore within the membrane and preventing its leaching into the sample solution.
While direct synthesis of ionophores from this compound is not widely reported, the carbamoyl chloride group can be reacted with various ion-binding moieties, such as crown ethers, calixarenes, or other chelating agents, to create novel ionophores. The dioctadecylcarbamoyl group would then act as a lipophilic "tail," anchoring the ion-selective part of the molecule within the sensor membrane. The general principle of using organic heterocyclic compounds as ionophores in potentiometric sensors is well-established, with their performance being highly dependent on their structure and the composition of the sensor membrane. acgpubs.org
Mechanistic Understanding of Ion Recognition and Transport in Polymeric Membrane Systems
The functioning of an ionophore-based sensor is governed by the thermodynamics and kinetics of ion recognition and transport across the polymeric membrane. The dioctadecylcarbamoyl moieties within an ionophore play a significant role in these processes.
Theoretical and Experimental Studies on Ionic Site Influence on Potentiometric Selectivity
The selectivity of an ion-selective electrode (ISE) is a critical parameter, defining its ability to respond to a specific target ion in the presence of other interfering ions. Theoretical and experimental studies have extensively explored how the inclusion of ionic sites within the electrode's membrane phase influences this potentiometric selectivity. The response of ISEs can be understood through two primary theoretical frameworks: the phase-boundary model and a more complex dynamic model. nih.govumn.edu The phase-boundary model, which assumes local equilibria at the interface between the aqueous sample and the organic membrane, is widely used for its ability to relate straightforward thermodynamic parameters to the electrode's response function. nih.govumn.edu
Experimental validation has confirmed these theoretical predictions. For example, the addition of anionic sites to membranes containing Ba²⁺-selective or Ca²⁺-selective ionophores was shown to induce "twice-Nernstian" response slopes under specific pH conditions, a phenomenon not observed in membranes with cationic sites. nih.gov This highlights the profound influence of the type and concentration of ionic sites on the complexation processes within the membrane, which ultimately governs the electrode's selectivity. nih.govnih.gov While these principles are well-established, specific experimental studies detailing the role of this compound as an additive or modifier influencing ionic sites in potentiometric sensors are not extensively documented in the available literature. However, its high lipophilicity suggests it could be used to modify the membrane's dielectric constant or act as a matrix for other active components.
Phase Boundary Potential Models and Electrode Response Characteristics (Nernstian and Non-Nernstian)
The potential of an ion-selective electrode is primarily determined by the phase boundary potential that develops at the interface between the sample solution and the ion-selective membrane. nih.govresearchgate.net The phase boundary potential model is a cornerstone for describing the response of these sensors, assuming that local thermodynamic equilibria are established at this interface. nih.govumn.edu This model effectively describes the steady-state and even transient responses of ISEs, providing an intuitive understanding of sensor selectivity and detection limits. nih.gov
Electrode Response Types
| Response Type | Description | Governing Factors |
| Nernstian | The electrode potential changes linearly with the logarithm of the analyte ion's activity. The slope of this change is predicted by the Nernst equation (ideally 59.16/z mV per decade at 25°C, where z is the ion charge). mdpi.comunimelb.edu.au | Occurs when the activity of the analyte ion in the membrane phase is constant, typically ensured by the presence of ion-exchangers. mdpi.com |
| Non-Nernstian | The electrode response deviates from the ideal Nernstian slope. This can manifest as super-Nernstian (steeper slope), sub-Nernstian (flatter slope), or even inverted responses. nih.gov | Can be caused by various factors, including complexation between the primary ion and a secondary ion within the membrane, or specific interactions with the ionophore. nih.govumn.edu |
A Nernstian response is the ideal and most desirable behavior for quantitative analysis, as it provides a predictable and sensitive measurement of ion activity. mdpi.commdpi.commdpi.com However, non-Nernstian responses can occur and have been explained by extending the phase boundary potential model. nih.gov For example, "super-Nernstian" slopes, such as the "twice-Nernstian" response observed for some divalent cations, can be quantitatively modeled by considering the complex equilibria involving the primary ion, the ionophore, and secondary ions like H⁺ at the phase boundary. nih.gov Similarly, theoretical models have been developed for sub-Nernstian and inverted-Nernstian responses, linking them to the stoichiometry of ion-ionophore complexes and the charges of the involved ions. nih.gov Understanding these non-Nernstian behaviors is crucial for designing new ionophores and interpreting the responses of existing ISEs under various conditions. nih.gov
Role as Key Intermediates in Specialized Organic Synthesis Research
Carbamoyl chlorides, as a class of compounds, are recognized as important intermediates in both laboratory-scale research and industrial organic synthesis. nih.gov They are reactive molecules that serve as precursors for a variety of other functional groups. derpharmachemica.com Specifically, this compound, with its distinct chemical structure, functions as a valuable intermediate in the synthesis of specialized chemicals. ontosight.ai
Building Blocks for Complex Molecular Architectures
The concept of "building blocks" is fundamental to modern organic synthesis, where pre-formed molecular fragments are assembled to create larger, more complex structures with desired properties. cancerquest.orgcam.ac.ukresearchgate.net this compound is an exemplary building block due to its bifunctional nature. It possesses a highly reactive carbamoyl chloride functional group and two long C18 alkyl (octadecyl) chains.
The reactive N-COCl group allows for facile covalent attachment to molecules containing nucleophilic groups such as amines, alcohols, or thiols. nih.gov This reaction, a form of acylation, is a common strategy for linking molecular components. derpharmachemica.com The two dioctadecyl chains, on the other hand, impart a significant lipophilic (hydrophobic) character to any molecule to which they are attached. This dual functionality makes this compound a strategic building block for constructing complex amphiphilic molecules, such as surfactants, or for introducing highly hydrophobic domains into polymers, dyes, or other advanced materials. By incorporating this building block, chemists can precisely engineer the solubility, self-assembly behavior, and interfacial properties of the final molecular architecture.
Pathways to Agrochemicals and Specialty Chemicals
This compound serves as a key intermediate in the synthesis of certain agrochemicals and specialty chemicals. ontosight.ai Its application has been noted in the production of pesticides and herbicides. ontosight.ai In this context, the carbamoyl moiety is a common feature in many biologically active compounds, and the dioctadecyl groups can enhance properties such as environmental persistence or transport across biological membranes.
The primary route for synthesizing this compound involves the reaction of dioctadecylamine (B92211) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547), typically in the presence of a base. ontosight.ai
Applications as a Synthetic Intermediate
| Product Category | Specific Application | Reference |
| Agrochemicals | Intermediate in the synthesis of pesticides and herbicides. | ontosight.ai |
| Specialty Chemicals | Intermediate in the synthesis of surfactants for personal care and industrial cleaning products. | ontosight.ai |
| Pharmaceuticals | General class (carbamoyl chlorides) used as intermediates for various pharmaceuticals. | ontosight.ai |
This role as a precursor to high-value chemicals underscores its importance in industrial organic chemistry. The ability to be converted into other useful compounds makes it a versatile component in multi-step synthetic processes. derpharmachemica.com
Advanced Spectroscopic Characterization and Structural Elucidation in Mechanistic Research
Vibrational Spectroscopy (e.g., Fourier Transform Infrared) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. In N,N-Dioctadecylcarbamoyl chloride, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching vibration of the carbamoyl (B1232498) chloride group. This band is typically observed in the region of 1740-1780 cm⁻¹, a higher frequency compared to amide carbonyls due to the electron-withdrawing effect of the chlorine atom. This shift provides clear evidence for the presence of the -COCl group.
The long dioctadecyl chains give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending (scissoring and rocking) vibrations around 1465 cm⁻¹ and 720 cm⁻¹, respectively. The intensity of these aliphatic C-H bands is expected to be very strong due to the presence of numerous CH₂ and CH₃ groups.
While this compound itself is incapable of forming hydrogen bonds as a donor, its carbonyl oxygen can act as a hydrogen bond acceptor. In studies involving interactions with protic solvents or other hydrogen-bond-donating species, a shift of the C=O stretching band to a lower frequency would be indicative of hydrogen bonding. The absence of N-H stretching bands (typically found around 3300-3500 cm⁻¹) confirms the N,N-disubstituted nature of the amide.
Table 1: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbamoyl Chloride (C=O) | Stretching | 1740 - 1780 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aliphatic CH₂ | Bending (Scissoring) | ~1465 |
| Aliphatic (CH₂)n (n≥4) | Bending (Rocking) | ~720 |
| C-N | Stretching | 1100 - 1300 |
| C-Cl | Stretching | 600 - 800 |
Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
In the ¹H NMR spectrum, the long octadecyl chains will produce a series of overlapping signals in the upfield region. A triplet corresponding to the terminal methyl (CH₃) protons is expected around 0.88 ppm. A large, broad multiplet between approximately 1.25 and 1.65 ppm will arise from the numerous methylene (B1212753) (CH₂) protons of the aliphatic chains. The methylene protons alpha to the nitrogen atom (N-CH₂) are expected to appear as a triplet at a more downfield chemical shift, typically in the range of 3.3-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom.
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton. The carbonyl carbon of the carbamoyl chloride group is highly deshielded and will appear as a distinct peak in the range of 165-170 ppm. The carbons of the octadecyl chains will produce a series of signals in the aliphatic region (14-40 ppm), with the terminal methyl carbon appearing at approximately 14 ppm. The carbon atom of the methylene group attached to the nitrogen (N-CH₂) will be found around 45-55 ppm. Due to restricted rotation around the C-N bond, a common feature in amides, the two octadecyl chains may be magnetically inequivalent, leading to a doubling of some signals, particularly those closer to the nitrogen atom. This phenomenon can be studied using variable-temperature NMR experiments.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Type | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | Terminal CH₃ | ~0.88 | Triplet |
| ¹H | Chain CH₂ | ~1.25 - 1.65 | Multiplet |
| ¹H | N-CH₂ | ~3.3 - 3.5 | Triplet |
| ¹³C | Carbonyl (C=O) | ~165 - 170 | Singlet |
| ¹³C | N-CH₂ | ~45 - 55 | Singlet |
| ¹³C | Chain CH₂ | ~22 - 32 | Multiple Singlets |
| ¹³C | Terminal CH₃ | ~14 | Singlet |
High-Resolution Mass Spectrometry Techniques for Molecular Structure and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of this compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for ionizing this large, relatively non-polar molecule. The high resolution allows for the differentiation between compounds with the same nominal mass but different elemental formulas.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides valuable structural information. A key fragmentation pathway for carbamoyl chlorides is the loss of the chlorine radical or HCl, followed by fragmentation of the long alkyl chains. The cleavage of the C-N bond can lead to the formation of a dioctadecylamine (B92211) cation or a carbamoyl cation. The fragmentation of the long octadecyl chains typically proceeds via a series of losses of CₙH₂ₙ₊₁ units, which is characteristic of long-chain aliphatic compounds. The predictable fragmentation of the alkyl chains can help to confirm their structure.
Table 3: Predicted m/z Values for Key Fragments of this compound in Mass Spectrometry
| Fragment Description | Adduct | Predicted m/z |
| Molecular Ion | [M]⁺ | 583.55 |
| Protonated Molecule | [M+H]⁺ | 584.55 |
| Sodium Adduct | [M+Na]⁺ | 606.54 |
| Loss of Chlorine | [M-Cl]⁺ | 548.56 |
| Dioctadecylaminyl Cation | [C₃₆H₇₄N]⁺ | 520.58 |
X-ray Diffraction and Scattering Methods for Crystalline and Amorphous Solid-State Structures
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a molecule in its crystalline state. For a molecule like this compound, obtaining a single crystal suitable for X-ray crystallography could be challenging due to the flexibility of the long alkyl chains. However, if a suitable crystal is grown, XRD analysis would provide precise bond lengths, bond angles, and information about the intermolecular packing. The packing of the long alkyl chains would be of particular interest, as they are likely to adopt an ordered, parallel arrangement to maximize van der Waals interactions, similar to what is observed in long-chain alkanes and fatty acids.
For non-crystalline or semi-crystalline (amorphous) samples, X-ray scattering techniques such as Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) can provide valuable information about the solid-state morphology. WAXS can reveal the presence of any short-range order, such as the characteristic spacing between the packed alkyl chains. SAXS, on the other hand, is sensitive to larger-scale structures and could be used to characterize any lamellar or other ordered structures that might form due to the self-assembly of the long aliphatic chains. These techniques are particularly relevant for understanding the bulk properties of the material.
Computational Chemistry and Theoretical Modeling of N,n Dioctadecylcarbamoyl Chloride Systems
Quantum Mechanical (QM) and Hybrid QM/MM Investigations of Reaction Pathways and Energetics
Quantum mechanical calculations are crucial for describing the electronic changes that govern chemical reactions, such as bond formation and cleavage. For a molecule like N,N-Dioctadecylcarbamoyl chloride, these calculations can elucidate the intricate details of its reactions, including the identification of short-lived transition states and intermediates.
The reactions of carbamoyl (B1232498) chlorides, such as hydrolysis or aminolysis, are of significant synthetic importance. nih.govwikipedia.org Mechanistic studies, often combining experimental kinetics with computational modeling, have been pivotal in understanding the pathways these reactions follow. nih.govresearchgate.net For N,N-disubstituted carbamoyl chlorides, solvolysis reactions frequently proceed through an SN1-like mechanism, involving the formation of a carbamoyl cation intermediate. nih.govresearchgate.net
Table 1: Hypothetical Calculated Energetics for the Hydrolysis of N,N-Dialkylcarbamoyl Chlorides
| Compound | Method | Basis Set | ΔE‡ (kcal/mol) | ΔErxn (kcal/mol) |
|---|---|---|---|---|
| N,N-Dimethylcarbamoyl Chloride | DFT (B3LYP) | 6-31G* | 18.5 | -12.3 |
| This compound (extrapolated) | DFT (B3LYP) | 6-31G* | 17.9 | -13.1 |
Note: Data for this compound is extrapolated based on trends observed for smaller N,N-dialkylcarbamoyl chlorides and is for illustrative purposes only. Actual values would require specific computation.
The elucidation of these transient structures is critical for understanding reactivity. For example, the stability of the intermediate dialkylcarbamoyl cation is a key factor in determining the reaction rate. The long alkyl chains in this compound may exert subtle electronic and steric effects on the stability of this intermediate compared to smaller analogues.
The solvent plays a critical role in the reactions of carbamoyl chlorides. rutgers.eduresearchgate.net Computational models, particularly hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, are adept at simulating solvation effects. In a QM/MM approach, the reacting species (carbamoyl chloride and nucleophile) are treated with high-level quantum mechanics, while the surrounding solvent molecules are described by a less computationally intensive molecular mechanics force field.
This approach allows for the explicit modeling of solvent-solute interactions, such as hydrogen bonding and dielectric effects, which can significantly influence reaction barriers. rutgers.eduresearchgate.net For instance, polar protic solvents are expected to stabilize the charged transition state and carbamoyl cation intermediate in an SN1 reaction, thereby accelerating the reaction rate. nih.gov
Computational studies can also model the effect of catalysts. For example, transition metals have been shown to catalyze various reactions involving carbamoyl chlorides. researchgate.netrsc.org Theoretical modeling can help in understanding the mechanism of this catalysis, such as how the metal center interacts with the carbamoyl chloride to lower the activation energy of a subsequent reaction step.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a widely used quantum mechanical method that provides a good balance between accuracy and computational cost, making it suitable for studying large molecules like this compound. epdf.pub DFT calculations can be used to predict a variety of electronic properties that are fundamental to understanding the molecule's reactivity.
Key electronic properties that can be calculated using DFT include:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The LUMO is often centered on the carbonyl carbon of the carbamoyl chloride, indicating its electrophilic nature and susceptibility to nucleophilic attack.
Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP would show a significant positive potential around the carbonyl carbon.
Atomic Charges: DFT can calculate the partial charges on each atom, providing a quantitative measure of the polarity of bonds, such as the highly polarized C-Cl bond.
Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability. |
| LUMO Energy | +1.5 eV | Relates to electron affinity and electrophilicity of the carbonyl carbon. |
| HOMO-LUMO Gap | 8.7 eV | Indicator of chemical reactivity and stability. |
| Partial Charge on Carbonyl Carbon | +0.65 e | Quantifies the electrophilic nature of the reactive site. |
| Partial Charge on Chlorine | -0.45 e | Indicates the polarization of the C-Cl bond and the propensity of chloride to act as a leaving group. |
Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound.
These DFT-derived parameters are invaluable for rationalizing and predicting the chemical behavior of this compound in various chemical transformations.
Molecular Dynamics (MD) Simulations of Long-Chain Aliphatic Systems and Interfacial Phenomena
While quantum mechanics is essential for describing chemical reactions, Molecular Dynamics (MD) simulations are the preferred tool for studying the physical behavior of large molecules and their assemblies over time. nih.govnih.gov MD simulations treat molecules as classical particles interacting via a force field, allowing for the simulation of much larger systems and longer timescales than are accessible with QM methods.
The two C18 chains of this compound give it amphiphilic character, with a polar carbamoyl chloride head group and long, nonpolar alkyl tails. This structure suggests a rich conformational landscape and a propensity for self-assembly in solution and at interfaces.
MD simulations can be used to explore:
Conformational Preferences: The long octadecyl chains can adopt a multitude of conformations. MD simulations can reveal the most probable conformations in different solvent environments, from extended chains in nonpolar solvents to collapsed, globular structures in polar media.
Micelle Formation: In aqueous solutions, it is conceivable that this compound molecules could self-assemble into micelles, with the hydrophobic tails forming the core and the polar head groups exposed to the water. MD simulations can predict the critical micelle concentration and the size and shape of these aggregates.
Interfacial Behavior: At an air-water or oil-water interface, these molecules would be expected to form a monolayer. MD simulations can provide detailed insights into the orientation and packing of the molecules at the interface, which is crucial for applications such as surface modification or in biphasic reaction systems. bibliotekanauki.pl
MD simulations are particularly powerful for studying the detailed interactions between a solute and its environment. osti.gov For this compound, this could involve simulating its behavior in various solvents or in the presence of other reactants or surfaces.
Simulations can provide quantitative information about:
Solvation Shell Structure: MD can reveal the arrangement of solvent molecules around the polar head group and the nonpolar tails, providing a detailed picture of the solvation process.
Binding Affinities: Through advanced techniques like free energy perturbation or thermodynamic integration, MD simulations can be used to calculate the binding free energy of this compound to a surface or another molecule.
Diffusion and Transport Properties: MD can be used to calculate the diffusion coefficient of the molecule in a given medium, which is important for understanding mass transport in reaction systems.
The insights gained from these computational studies are vital for designing and optimizing processes involving this compound, from its synthesis and purification to its application in areas like materials science and organic synthesis.
Chemoinformatics and Machine Learning Approaches for Compound Design and Property Prediction
Chemoinformatics and machine learning have emerged as indispensable tools in modern chemistry, offering powerful methods for designing novel compounds and predicting their properties without the need for extensive and costly experimental synthesis and testing. scholasticahq.comneurips.cc These computational approaches are particularly valuable for complex molecules like this compound, where the large number of atoms and conformational flexibility present significant challenges to traditional analysis. By leveraging large datasets of chemical information, these methods can identify patterns and relationships between molecular structure and physicochemical or biological activity, thereby accelerating the discovery and optimization of new chemical entities. nih.gov
The core of chemoinformatics lies in representing molecules in a way that is amenable to computational analysis. This is typically achieved through the calculation of molecular descriptors or the generation of molecular fingerprints. nih.gov These representations can then be used as input for machine learning models to build quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. nih.govnih.gov
For a molecule such as this compound, with its long aliphatic chains and a reactive carbamoyl chloride group, a variety of descriptors would be relevant for property prediction. These can be broadly categorized as follows:
Topological Descriptors: These are 2D descriptors that describe the connectivity of atoms in the molecule. Examples include molecular weight, count of different atom types, and various connectivity indices.
Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of the atoms. For a flexible molecule like this compound, descriptors such as molecular surface area and volume are important.
Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms. The electronegative chlorine and oxygen atoms in the carbamoyl chloride group significantly influence these properties.
Hydrophobic Descriptors: Given the two long octadecyl chains, hydrophobicity is a key characteristic. The logarithm of the octanol-water partition coefficient (logP) is a crucial descriptor in this category. nih.gov
Once a set of relevant descriptors is generated, various machine learning algorithms can be employed to build predictive models. Some of the commonly used methods include:
Linear Models: Multiple Linear Regression (MLR) is a straightforward approach to establish a linear relationship between descriptors and the target property. nih.gov
Non-Linear Models: More complex relationships can be captured by non-linear models such as Artificial Neural Networks (ANNs), Support Vector Machines (SVMs), and tree-based methods like Random Forest (RF) and Gradient Boosting Machines (e.g., XGBoost, LightGBM). scholasticahq.comrsc.orgnih.govbiorxiv.org These models are often more accurate for predicting complex properties. nih.gov
The application of these models can be used for the prediction of a wide range of physicochemical properties for this compound and its analogs. For instance, predicting properties like melting point, boiling point, and solubility is crucial for understanding its behavior in various applications. nih.govunit.nost-andrews.ac.uk
Detailed Research Findings
A hypothetical dataset for such a study could include the compound name, the length of the alkyl chains (n), and a selection of calculated molecular descriptors. Machine learning models could then be trained on this data to predict the melting point.
Table 1: Hypothetical Data for QSPR Modeling of N,N-Dialkylcarbamoyl Chlorides
| Compound Name | Alkyl Chain Length (n) | Molecular Weight ( g/mol ) | LogP | Predicted Melting Point (°C) |
| N,N-Dimethylcarbamoyl chloride | 1 | 107.54 | 0.45 | -33 |
| N,N-Diethylcarbamoyl chloride | 2 | 135.60 | 1.25 | -32 |
| N,N-Dipropylcarbamoyl chloride | 3 | 163.65 | 2.05 | - |
| N,N-Dibutylcarbamoyl chloride | 4 | 191.70 | 2.85 | - |
| ... | ... | ... | ... | ... |
| This compound | 18 | 584.54 | 18.5 | Predicted Value |
Note: The melting points for the shorter chain analogs are experimental values, while the value for this compound would be predicted by the developed model. The LogP value for this compound is a predicted value. uni.lu
A machine learning model, such as a Random Forest regressor, trained on such a dataset would learn the relationship between the descriptors and the melting point. nih.gov The model's performance would be evaluated using metrics like the coefficient of determination (R²) and the root mean square error (RMSE). st-andrews.ac.uk A high R² value would indicate that the model can explain a large proportion of the variance in the melting points. nih.gov
Similarly, chemoinformatics approaches can be used to design new compounds based on this compound with desired properties. For example, one might want to design an analog with improved solubility in a specific solvent. By analyzing the contributions of different molecular fragments to solubility, new candidate structures can be proposed and their properties predicted in silico before any synthesis is attempted. This iterative process of design, prediction, and refinement is a cornerstone of modern computational chemistry. neurips.cc
Future Research Directions and Emerging Paradigms in N,n Dioctadecylcarbamoyl Chloride Chemistry
Development of Bio-Inspired and Biomimetic Materials Utilizing Carbamoyl (B1232498) Chloride Linkages
The development of materials that mimic the structure and function of biological systems is a rapidly growing field of research. The amphiphilic nature of N,N-Dioctadecylcarbamoyl chloride, with its polar headgroup and nonpolar tails, makes it an ideal candidate for constructing such biomimetic structures.
Future research is anticipated to focus on leveraging the reactivity of the carbamoyl chloride group to form stable urea (B33335) or carbamate (B1207046) linkages, thereby creating novel polymers and surfaces that emulate biological membranes and tissues. For instance, by reacting this compound with diamine or diol monomers, researchers could synthesize long-chain polyureas or polyurethanes. The dioctadecyl side chains of these polymers would be expected to self-assemble into well-ordered, lipid-bilayer-like structures, offering a robust platform for creating artificial cell membranes or biocompatible coatings for medical implants. acs.orgnih.gov
The long alkyl chains are known to self-assemble, and this property could be harnessed to create materials with controlled porosity and surface properties. These materials could find applications in drug delivery, where the hydrophobic domains could encapsulate therapeutic agents, and the surface could be functionalized for targeted delivery. nih.govsigmaaldrich.comnih.govscirp.org
A key research direction will be the investigation of the self-assembly behavior of polymers derived from this compound in aqueous environments. The interplay between the hydrophobic interactions of the dioctadecyl chains and the hydrogen bonding capabilities of the resulting urea or carbamate linkages is expected to lead to a rich variety of supramolecular structures, such as vesicles, tubules, and lamellar sheets.
Table 1: Hypothetical Properties of Biomimetic Membranes from this compound-Derived Polymers
| Property | Predicted Value/Characteristic | Rationale |
| Membrane Thickness | 5 - 7 nm | Based on the length of the dioctadecyl chains, similar to natural lipid bilayers. |
| Critical Micelle Concentration (CMC) | Low (e.g., 10⁻⁶ - 10⁻⁵ M) | The strong hydrophobicity of the two octadecyl chains would favor aggregation at low concentrations. |
| Encapsulation Efficiency (for hydrophobic drug) | > 80% | The extensive hydrophobic core created by the dioctadecyl groups would provide ample space for drug loading. |
| Biocompatibility | High | The long alkyl chains and urea/carbamate linkages are generally well-tolerated by biological systems. |
Integration into Advanced Nanotechnology and Supramolecular Chemistry Platforms
The precise control over molecular self-assembly offered by this compound makes it a powerful tool for bottom-up nanotechnology and the construction of complex supramolecular architectures. The reactive carbamoyl chloride group can be used to covalently attach this amphiphile to a variety of surfaces, including nanoparticles and functionalized substrates.
One promising avenue of research is the surface modification of inorganic nanoparticles (e.g., gold, silica, or iron oxide) with this compound. The long dioctadecyl chains would form a dense, hydrophobic layer on the nanoparticle surface, which could dramatically alter their solubility and dispersibility in different solvents. This could be particularly useful for creating stable dispersions of nanoparticles in nonpolar media or for creating core-shell nanostructures with a hydrophobic interior for catalysis or sensing applications.
Furthermore, the self-assembly of this compound and its derivatives can lead to the formation of supramolecular organogels. nih.govacs.orgmdpi.commdpi.comnih.gov These gels, formed through a network of self-assembled fibers, can trap large volumes of solvent and could be designed to be responsive to external stimuli such as temperature or pH. The carbamoyl chloride moiety offers a handle for covalently cross-linking these self-assembled fibers, leading to more robust and stable gel networks.
Table 2: Potential Nanotechnology and Supramolecular Applications of this compound
| Application Area | Proposed Research | Expected Outcome |
| Nanoparticle Functionalization | Reaction of this compound with amine-functionalized nanoparticles. | Creation of highly stable, hydrophobically-coated nanoparticles for applications in catalysis and imaging. |
| Supramolecular Gels | Self-assembly of this compound derivatives in organic solvents. | Formation of stimuli-responsive organogels for applications in controlled release and soft robotics. |
| Hierarchical Self-Assembly | Co-assembly of this compound with other functional molecules. | Development of complex, multi-component supramolecular structures with emergent properties. |
Interdisciplinary Applications in Environmental Chemistry and Catalysis
The unique properties of this compound also open up new possibilities in environmental chemistry and catalysis. The amphiphilic nature of this molecule suggests its potential use as a surfactant, and its reactive group allows for its immobilization onto solid supports, creating functional materials for environmental remediation and catalytic applications.
A key area of future research will be the development of surfactant-modified materials for the removal of organic pollutants from water. tuiasi.roresearchgate.net By grafting this compound onto the surface of materials like zeolites or silica, a hydrophobic layer can be created that can effectively adsorb nonpolar organic contaminants from aqueous solutions.
In the realm of catalysis, the self-assembly of this compound derivatives into micelles in aqueous media could create "nanoreactors" that can accelerate chemical reactions. acs.orgacs.orgpnas.orgnih.govacsgcipr.org The hydrophobic core of these micelles can concentrate nonpolar reactants, leading to an increase in reaction rates. The carbamoyl chloride group could be used to attach catalytic moieties to the amphiphile, creating multifunctional micellar catalysts with enhanced activity and selectivity.
Moreover, the development of biodegradable polymers from this compound could offer environmentally friendly alternatives to conventional plastics. youtube.commdpi.comresearchgate.net Research in this area would focus on designing polymers that can be broken down by natural processes, thereby reducing plastic pollution.
Table 3: Envisioned Environmental and Catalytic Roles for this compound
| Application | Research Focus | Potential Impact |
| Environmental Remediation | Grafting onto porous supports to create adsorbents for organic pollutants. | Development of efficient and reusable materials for water purification. |
| Micellar Catalysis | Synthesis of functionalized amphiphiles for creating catalytic micelles. | Enhancement of reaction rates and selectivities for green chemical synthesis. |
| Biodegradable Polymers | Polymerization with bio-based monomers. | Creation of sustainable materials to mitigate plastic pollution. |
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing N,N-Dioctadecylcarbamoyl chloride with high purity?
- Methodological Answer : Synthesis typically involves reacting dioctadecylamine with phosgene or a phosgene equivalent (e.g., triphosgene) under anhydrous conditions. Key factors include:
- Solvent Selection : Use inert, aprotic solvents (e.g., dichloromethane) to avoid side reactions with moisture .
- Temperature Control : Maintain temperatures below 0°C during reagent addition to minimize decomposition of reactive intermediates.
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane) is essential to remove unreacted amines or byproducts. Purity ≥95% is achievable, as validated by NMR and HPLC .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- FT-IR Spectroscopy : Confirm the presence of the carbamoyl chloride group (C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹).
- ¹H/¹³C NMR : Identify alkyl chain protons (δ 0.8–1.5 ppm for methyl/methylene groups) and carbamoyl carbonyl (δ ~155 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z ≈ 580–585, depending on isotopic distribution .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials. Avoid exposure to moisture or humidity, as hydrolysis can yield dioctadecylurea. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields when using this compound in lipid-based nanoparticle formulations?
- Methodological Answer : Yield variations often stem from:
- Solvent Polarity : Low-polarity solvents (e.g., chloroform) improve solubility of the long alkyl chains, enhancing reaction efficiency.
- Stoichiometric Ratios : Optimize the molar ratio of carbamoyl chloride to nucleophiles (e.g., amines or alcohols) to 1:1.2 to account for hydrolysis side reactions.
- Kinetic Analysis : Use real-time monitoring (e.g., in situ IR) to track reaction progress and adjust parameters dynamically .
Q. What analytical strategies are effective for characterizing impurities in this compound batches?
- Methodological Answer : Employ:
- HPLC-MS/MS : Detect trace impurities (e.g., dioctadecylamine or urea derivatives) with a C18 column and gradient elution (acetonitrile/water).
- Elemental Analysis : Verify Cl content (~6.1% w/w) to confirm stoichiometric purity.
- Thermogravimetric Analysis (TGA) : Identify volatile impurities (e.g., residual solvents) via mass loss profiles below 100°C .
Q. How does the steric bulk of this compound influence its reactivity in coupling reactions?
- Methodological Answer : The two octadecyl chains create steric hindrance, which:
- Slows Nucleophilic Attack : Use activating agents (e.g., DMAP) to enhance reactivity with hindered nucleophiles.
- Requires Extended Reaction Times : Reactions may need 24–48 hours at room temperature for complete conversion.
- Limits Substrate Scope : Bulky nucleophiles (e.g., tertiary amines) may show reduced coupling efficiency; consider alternative carbamoylating agents for such cases .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and a lab coat to prevent skin/eye contact.
- Ventilation : Perform reactions in a fume hood to avoid inhalation of vapors or aerosols.
- Spill Management : Neutralize spills with sodium bicarbonate or ethanol to hydrolyze residual chloride .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the hydrolytic stability of this compound in aqueous systems?
- Methodological Answer : Discrepancies arise from:
- pH Variability : Hydrolysis accelerates under basic conditions (pH > 8). Use buffered systems (pH 5–7) for aqueous applications.
- Micellar Effects : In surfactant-rich environments, aggregation can shield the carbamoyl chloride group, artificially stabilizing the compound. Validate stability via time-resolved ¹H NMR in the intended solvent system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
